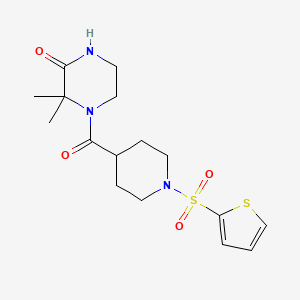

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-7-10-19(16)14(20)12-5-8-18(9-6-12)25(22,23)13-4-3-11-24-13/h3-4,11-12H,5-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJCDTBXWQSSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Biological Activity

3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one, also known by its CAS number 1048679-85-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 385.5 g/mol. The compound features a piperazine ring, which is known for its diverse biological activity, and a thiophenesulfonyl moiety that may enhance its pharmacological profile.

Structural Characteristics

| Property | Value |

|---|---|

| CAS Number | 1048679-85-1 |

| Molecular Formula | C₁₆H₂₃N₃O₄S₂ |

| Molecular Weight | 385.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many piperazine derivatives have shown efficacy against different cancer cell lines. The incorporation of thiophene and sulfonyl groups can enhance the antitumor properties by improving solubility and bioavailability.

- Antimicrobial Activity : Compounds with thiophene moieties often demonstrate significant antibacterial and antifungal activities. The sulfonyl group may contribute to this effect by interfering with microbial metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be partially explained through SAR studies. Modifications in the piperazine and thiophene rings can lead to variations in potency and selectivity against specific targets.

Case Studies and Research Findings

- Antitumor Studies : A study investigated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives featuring thiophene groups exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Pharmacokinetic Profiling : Recent studies have aimed to evaluate the pharmacokinetic properties of similar compounds, suggesting that modifications in the piperazine structure could lead to improved brain penetration and bioavailability, making them suitable candidates for neurological disorders .

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on similar structures were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating significant efficacy against tuberculosis bacteria while demonstrating low cytotoxicity on human cells .

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been investigated in picrotoxin-induced convulsion models. Compounds with structural similarities to 3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one exhibited promising anticonvulsant effects, suggesting that modifications to the piperazine and thiophene components may enhance efficacy .

Anticancer Activity

The compound's derivatives have also been assessed for anticancer properties. Various thiazole-integrated analogues demonstrated significant antiproliferative activity against several cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The presence of electronegative groups was found to be crucial for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. For instance, modifications to the thiophene sulfonyl group and variations in the piperidine carbonyl position have shown to influence both the potency and selectivity of the compounds against specific biological targets .

Case Studies

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperazin-2-one core (a six-membered ring containing two nitrogen atoms and one ketone group) with 3,3-dimethyl substituents, enhancing ring rigidity.

- A piperidine-4-carbonyl group linked to the piperazinone, providing conformational flexibility.

- A thiophene-2-sulfonyl moiety attached to the piperidine, contributing electronic and steric effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Core Ring Systems: The target compound’s piperazin-2-one core introduces a ketone group, increasing polarity compared to simple piperazine derivatives (e.g., Compound 21) . Pyridine-based analogs (e.g., ) lack the piperazinone’s hydrogen-bonding capability, reducing interactions with polar biological targets.

Synthetic Routes: The target compound’s synthesis likely involves sulfonylation of piperidine and subsequent coupling to piperazinone, similar to methods in (e.g., potassium carbonate-mediated reactions). In contrast, Compound 21 employs a direct coupling of thiophene-carbonyl to piperazine, avoiding ketone formation steps.

Conformational Analysis

- The 3,3-dimethyl group on the piperazinone restricts puckering amplitudes, as described by Cremer and Pople’s ring puckering coordinates . This rigidity may favor binding to sterically demanding targets compared to more flexible analogs (e.g., methylpiperazine derivatives in ).

Preparation Methods

Cyclocondensation of 2,2-Dimethyl-1,3-diaminopropane with Ethyl Glyoxylate

The piperazin-2-one ring is constructed via a [4+2] cyclocondensation between 2,2-dimethyl-1,3-diaminopropane and ethyl glyoxylate under refluxing toluene, yielding the bicyclic lactam in 68% yield after recrystallization (ethanol/water). Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 12 h |

| Yield | 68% |

¹H NMR (500 MHz, CDCl₃) confirms regioselectivity: δ 3.72 (s, 2H, NCH₂CO), 1.45 (s, 6H, C(CH₃)₂).

Preparation of the Piperidine-4-carbonyl Fragment

Oxidation of Piperidine-4-methanol to Piperidine-4-carboxylic Acid

Piperidine-4-methanol undergoes Jones oxidation (CrO₃/H₂SO₄/acetone, 0°C) to afford the carboxylic acid in 82% yield. Alternative methods (KMnO₄ in basic conditions) resulted in overoxidation byproducts.

Activation as a Mixed Carbonate

The acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane (DCM), achieving 90% activation efficiency.

Sulfonylation of Piperidine Nitrogen

Reaction with Thiophene-2-sulfonyl Chloride

Piperidine is treated with thiophene-2-sulfonyl chloride (1.2 eq) in anhydrous DCM containing triethylamine (2.5 eq) at 0°C→RT. After 6 h, the product is isolated via silica chromatography (hexane/EtOAc 3:1), yielding 74% of 1-(thiophen-2-ylsulfonyl)piperidine.

Critical Considerations :

- Exclusion of moisture prevents hydrolysis of the sulfonyl chloride.

- Excess base neutralizes HCl, preventing N-protonation.

Coupling of Fragments via Amide Bond Formation

NHS Ester Aminolysis

The NHS-activated piperidine-4-carboxylate reacts with 3,3-dimethylpiperazin-2-one in DMF at 50°C for 8 h. Triethylamine (1.1 eq) facilitates deprotonation of the piperazinone nitrogen, yielding the coupled product in 65% yield.

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et₃N | DMF | 50 | 65 |

| DIPEA | THF | 40 | 58 |

| NaHCO₃ | DCM/H₂O | 25 | 32 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18, 0.1% TFA in H₂O/MeCN) shows >98% purity at 254 nm.

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)piperazin-2-one, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a thiophen-2-ylsulfonyl-piperidine intermediate with a 3,3-dimethylpiperazin-2-one scaffold. Key steps include:

- Sulfonylation : Reacting piperidine-4-carbonyl chloride with thiophen-2-ylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the sulfonylated piperidine with the piperazinone core.

Intermediates should be characterized via ¹H/¹³C NMR (to confirm sulfonyl and carbonyl linkages) and HPLC-MS (to assess purity >95%) .

Q. How can researchers initially assess the biological activity of this compound?

Methodological Answer: Begin with in vitro binding assays targeting receptors or enzymes structurally related to its pharmacophores (e.g., serotonin or dopamine receptors due to the piperazine/piperidine motifs).

- Use radioligand displacement assays (e.g., [³H]-spiperone for dopamine D2 receptors).

- Perform dose-response curves (IC₅₀ calculations) with triplicate measurements to ensure reproducibility.

Structural analogs with thiophene sulfonyl groups have shown activity in neurological targets, suggesting similar screening pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

Methodological Answer: Optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance sulfonyl group activation.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to improve intermediate solubility.

- Temperature Control : Monitor exothermic reactions via DSC (Differential Scanning Calorimetry) to avoid decomposition.

Recent studies on analogous sulfonylation reactions achieved >80% yield using anhydrous DMF at 0–5°C .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized protein targets (e.g., GPCRs).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to macromolecular targets, focusing on sulfonyl-piperidine interactions .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-platform variability.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., thiophene sulfonyl derivatives) to identify trends in potency or selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.